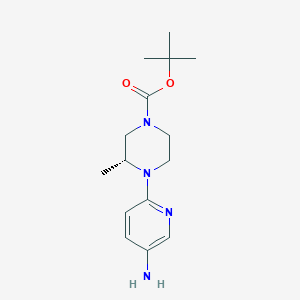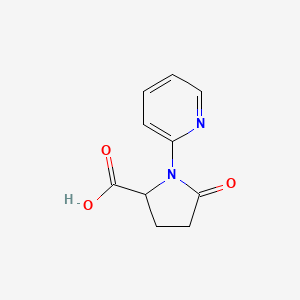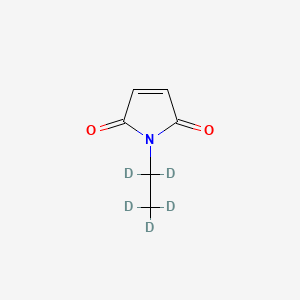
N-乙基-d5-马来酰亚胺
描述
N-Ethyl-d5-maleimide is a deuterated isotope analog of N-ethylmaleimide, where the methylene and methyl protons are replaced by deuterium . This compound is widely used in various scientific research applications due to its unique properties and reactivity.
科学研究应用
N-Ethyl-d5-maleimide is used in various scientific research applications, including:
作用机制
Target of Action
N-Ethyl-d5-maleimide, also known as N-Ethylmaleimide-d5, is a sulfhydryl reagent that is widely used in experimental biochemical studies . It is known to interact with proteins and peptides, specifically targeting cysteine residues . One of the primary targets of N-Ethyl-d5-maleimide is Galectin-10 .
Mode of Action
N-Ethyl-d5-maleimide is an alkene that is reactive towards thiols, commonly used to modify cysteine residues in proteins and peptides . It acts as a Michael acceptor in the Michael reaction, adding nucleophiles such as thiols. The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible .
Biochemical Pathways
N-Ethyl-d5-maleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-Ethyl-d5-maleimide in Candida albicans cells .
Result of Action
N-Ethyl-d5-maleimide has been shown to inhibit Akt Ser-473, Akt Thr-308, p70S6K, ribosomal protein S6, 4E-BP1, eIF4E, BAD, and FKHR-L1 phosphorylation . It also blocks vesicular transport . In lysis buffers, it is used to inhibit de-sumoylation of proteins for Western Blot analysis .
Action Environment
The action of N-Ethyl-d5-maleimide is influenced by environmental factors such as pH. Reactions with thiols occur in the pH range 6.5–7.5, and N-Ethyl-d5-maleimide may react with amines or undergo hydrolysis at a more alkaline pH . The chemical reactivity and lipophilicity of N-Ethyl-d5-maleimide influence its antibacterial activity .
生化分析
Biochemical Properties
N-Ethyl-d5-maleimide plays a crucial role in biochemical reactions by interacting with thiol groups in proteins and enzymes. It is known to irreversibly inhibit cysteine peptidases by alkylating the active site thiol group . This interaction is essential for probing the functional role of thiol groups in enzymology. Additionally, N-Ethyl-d5-maleimide can be used to determine the ratio of glutathione and glutathione disulfide in cultured cells using high-performance liquid chromatography and liquid chromatography quadrupole time-of-flight mass spectrometry .
Cellular Effects
N-Ethyl-d5-maleimide has significant effects on various types of cells and cellular processes. It influences cell function by modifying cysteine residues in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethyl-d5-maleimide can block vesicular transport and inhibit mitochondrial phosphate transport . These effects highlight the compound’s impact on cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of N-Ethyl-d5-maleimide involves its interaction with thiol groups in biomolecules. By alkylating these thiol groups, N-Ethyl-d5-maleimide irreversibly inhibits enzymes such as cysteine peptidases . This inhibition occurs through the formation of a covalent bond between the maleimide group and the thiol group, leading to the inactivation of the enzyme. Additionally, N-Ethyl-d5-maleimide can modify cysteine residues in proteins, affecting their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-d5-maleimide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Ethyl-d5-maleimide is stable under specific storage conditions, such as temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of N-Ethyl-d5-maleimide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, N-Ethyl-d5-maleimide may exhibit toxic or adverse effects, such as skin and eye irritation . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
N-Ethyl-d5-maleimide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can modify cysteine residues in proteins, affecting metabolic flux and metabolite levels. For example, N-Ethyl-d5-maleimide can be used to study the thiol-disulfide interconversions and their relationship with oxidative stress in proteins . These interactions provide insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, N-Ethyl-d5-maleimide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. For instance, N-Ethyl-d5-maleimide can be used to synthesize isotopic silica nanotags for multiplexed ion beam imaging, highlighting its potential for targeted delivery and imaging applications .
Subcellular Localization
The subcellular localization of N-Ethyl-d5-maleimide is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, N-Ethyl-d5-maleimide can modify cysteine residues in mitochondrial proteins, affecting mitochondrial function and dynamics . Understanding the subcellular localization of N-Ethyl-d5-maleimide is crucial for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
N-Ethyl-d5-maleimide can be synthesized by reacting N-ethylmaleimide with deuterated reagents. The process involves the substitution of hydrogen atoms with deuterium atoms in the presence of a deuterating agent . The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete replacement of hydrogen with deuterium.
Industrial Production Methods
Industrial production of N-Ethyl-d5-maleimide involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to achieve high yields and purity levels, ensuring the compound meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
N-Ethyl-d5-maleimide undergoes various chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: It can undergo hydrolysis under alkaline conditions.
Substitution Reactions: It can react with amines and other nucleophiles.
Common Reagents and Conditions
Thiols: React with N-Ethyl-d5-maleimide in the pH range of 6.5-7.5 to form thioether bonds.
Amines: React under alkaline conditions to form substituted products.
Major Products Formed
Thioether Compounds: Formed from the reaction with thiols.
Substituted Maleimides: Formed from the reaction with amines.
相似化合物的比较
Similar Compounds
N-Ethylmaleimide: The non-deuterated analog of N-Ethyl-d5-maleimide.
N-Phenylmaleimide: A similar compound used in Diels-Alder reactions.
N-Methylmaleimide: Another analog with similar reactivity.
Uniqueness
N-Ethyl-d5-maleimide is unique due to its deuterated nature, which provides distinct advantages in isotopic labeling and mass spectrometry applications. The replacement of hydrogen with deuterium enhances its stability and allows for precise quantification in analytical techniques .
属性
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360768-37-2 | |
| Record name | N-Ethyl-d5-maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
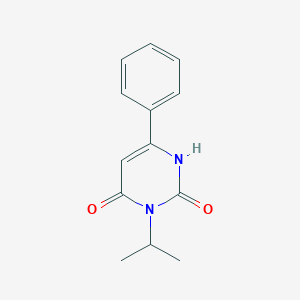
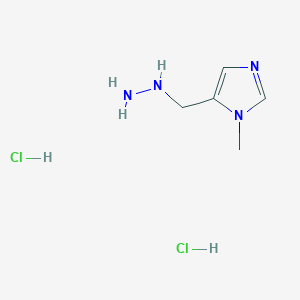
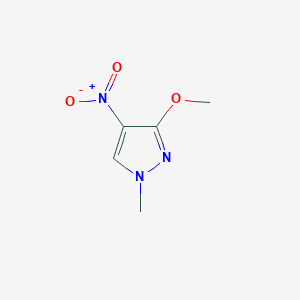
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)


![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)
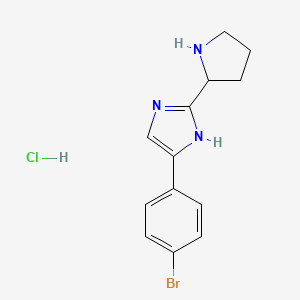
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
